1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
Description
1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a pyrazole derivative characterized by a meta-chlorobenzyl group at the N1 position, methyl groups at C3 and C5, and an isothiocyanate (-NCS) substituent at C2. The compound’s synthesis involves a nucleophilic substitution reaction: 3,5-dimethylpyrazole reacts with 3-chloro-benzyl chloride in dimethyl sulfoxide (DMSO) under basic conditions (KOH) at 80°C .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-9-13(15-8-18)10(2)17(16-9)7-11-4-3-5-12(14)6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIUNILRJSJCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160675 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004644-12-5 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3-chloro-benzyl chloride with 4-isothiocyanato-3,5-dimethyl-1H-pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the isothiocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Oxidized Products: Depending on the oxidizing agent used, various oxidized derivatives can be obtained.
Reduced Products: Reduction can lead to the formation of amines or alcohols, depending on the specific reaction conditions.
Scientific Research Applications
1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole exerts its effects involves the interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins, leading to the modification of enzyme activity or protein function. This can result in the inhibition of key biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Structural Isomers: Positional Substitution Effects
a. 1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
- Structure : Differs only in the chloro-substituent position (para vs. meta on the benzyl group).
- Properties : The para-chloro isomer (CAS 1004193-65-0) shares the same molecular formula (C₁₃H₁₂ClN₃S) and molecular weight (277.77 g/mol) as the meta isomer but exhibits distinct electronic and steric effects due to substituent orientation .
- Hazard Profile : Classified as hazardous (UN# 2811, 6.1 class) with acute toxicity (H301), skin irritation (H315), and respiratory sensitization (H334) risks . Similar hazards are anticipated for the meta isomer, though reactivity may vary.
Key Comparison :
| Property | 3-Chloro-benzyl Isomer | 4-Chloro-benzyl Isomer |
|---|---|---|
| Chloro Position | Meta | Para |
| Electronic Effects | Moderately electron-withdrawing | Stronger electron-withdrawing |
| Steric Accessibility | Lower steric hindrance | Higher steric hindrance |
| Biological Activity | Not reported | Not reported |
Substituent Variants: Isothiocyanate vs. Sulfanyl Groups
a. Sulfanyl Pyrazole Metal Complexes
- Structure : Derivatives like N,N'-dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) replace the isothiocyanate group with sulfanyl (-S-) substituents .
- Biological Activity : Cyclohexylsulfanyl-Pt complexes exhibit 3× higher cytotoxicity against leukemia cells (Jurkat, K562) compared to benzylsulfanyl analogs. The bulky cyclohexyl group enhances membrane permeability or target binding .
- Comparison : The isothiocyanate group’s electrophilic nature may enable covalent interactions with biological thiols (e.g., cysteine residues), whereas sulfanyl groups facilitate metal coordination, influencing apoptosis mechanisms.
b. Protic Pyrazolium Ionic Liquids
- Structure : 1-(Aryl-substituted)-3,5-dimethylpyrazolium salts (e.g., with Cl⁻, BF₄⁻, PF₆⁻ anions) lack the isothiocyanate group but highlight substituent effects on stability. BF₄⁻ salts show higher electrochemical stability than Cl⁻ or PF₆⁻ derivatives .
- Relevance : The meta-chloro-benzyl group in the target compound may similarly influence solubility or ionic interactions if converted to a salt.
Precursor Derivatives
1-(3-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole (6c)
- Role : A precursor to the target compound, synthesized via the same route but lacking the C4 isothiocyanate group .
- Comparison : The absence of -NCS reduces reactivity, limiting applications in covalent bonding or metal chelation. Biological activity data for 6c are unavailable, but sulfanyl analogs () suggest that substituent addition at C4 is critical for potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
